Jasmonic acid
Overview
Description
Jasmonic acid (JA) is a plant hormone derived from linolenic acid, playing a pivotal role in regulating plant stress responses, growth, and development. It is synthesized from lipid constituents, with the initially formed jasmonic acid being converted into various metabolites, including the conjugate with isoleucine. These metabolites are crucial in plant responses to both biotic and abiotic stresses and are involved in several developmental processes (Wasternack & Hause, 2013).
Synthesis Analysis
Jasmonic acid synthesis involves the conversion of linolenic acid into JA through the allene oxide synthase pathway. This process is central to plant defense mechanisms, triggering the production of proteins, glucosinolates, and polyphenolic compounds. The biosynthesis of JA is intricately linked with plant responses to environmental stimuli, including injury and stress, underscoring its role in plant defense and survival strategies (Kubicka & Zadernowski, 2007).
Molecular Structure Analysis
Jasmonic acid's structure is a cyclopentanone ring, which is a characteristic feature of the jasmonates family. This structure plays a crucial role in its biological activity and interaction with other molecules within the plant system. Understanding the molecular structure of JA is fundamental in elucidating its function in plant physiology and its interaction with other signaling molecules (Ghasemi Pirbalouti et al., 2014).
Chemical Reactions and Properties
Jasmonic acid participates in various chemical reactions within the plant, leading to the formation of its derivatives, including its volatile methyl ester (MeJA). These derivatives are integral to the plant's defense mechanisms, acting against pathogens and pests. The chemical properties of JA and its derivatives, such as reactivity and stability, influence their biological activity and role in plant defense and stress responses (Ghasemi Pirbalouti et al., 2014).
Scientific Research Applications
Jasmonates (JAs), such as jasmonic acid and its methyl ester, are lipid-derived compounds with signal functions in plant growth and development, as well as in responses to stress . They are widely distributed in plants as natural plant growth regulators . Here are a few applications of Jasmonic acid:
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Stress Response : JAs are deployed to induce response during wounding and are often used for elicitation and stimulation of secondary metabolites production in different in vitro culture systems . They are also implicated in plant responses to abiotic stress (such as soil salinity, wounding, and UV) .
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Defense Mechanism : JAs are considered as a stress hormone implicated in plant response to biotic stress (pathogens and herbivores) which confers resistance to biotrophic and hemibiotrophic pathogens .
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Seed Germination : Jasmonic acid plays a significant role in seed germination . It can break seed dormancy and stimulate germination, which is crucial for the survival and propagation of plant species .
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Root Growth : Jasmonic acid is involved in the growth of roots . It can influence root architecture, including root length, number, and biomass .
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Biosynthesis of Metabolites : Jasmonic acid is involved in the biosynthesis of various metabolites, such as phytoalexins and terpenoids . These metabolites play important roles in plant defense mechanisms .
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Stomatal Regulation : Jasmonic acid can minimize water loss by regulating stomatal opening and closing in plants .
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Abiotic Stress Tolerance : Jasmonic acid plays a vital role in cell signaling against abiotic stresses such as drought, salinity, heavy metals, etc . It helps plants acclimatize under unfavorable conditions .
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Tuber Formation : Jasmonic acid is responsible for tuber formation in potatoes and yams .
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Insect Defense : Jasmonic acid stimulates the production of protease inhibitor in the plant. This production of protease inhibitor can protect the plant from insects, decreasing infestation rates and physical damage sustained due to herbivores .
Safety And Hazards
When handling Jasmonic Acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Research on Jasmonic Acid has increased rapidly, highlighting the importance of this phytohormone in plant life . Future research will likely focus on the crosstalks between Jasmonic Acid and other plant hormone signaling pathways , and the role of Jasmonic Acid in plant responses to various environmental constraints .
properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037665 | |
Record name | Jasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | Jasmonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15004 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Jasmonic acid | |
CAS RN |
6894-38-8, 59366-47-1 | |
Record name | Jasmonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jasmonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JASMONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Jasmonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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